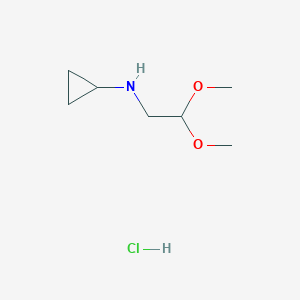

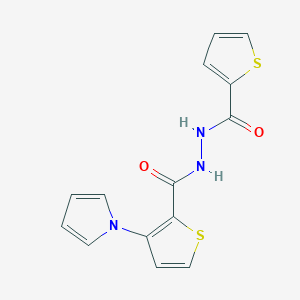

2-bromo-5-methoxy-N-(2-(thiophen-3-yl)benzyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-bromo-5-methoxy-N-(2-(thiophen-3-yl)benzyl)benzamide” is a chemical compound. It is a building block for the β -alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst 3 receptor antagonist .

Synthesis Analysis

The synthesis of similar compounds involves multi-step reaction processes . For instance, 1- (2-bromobenzyl)-4- (thiophen-3-yl)-1 H -1,2,3-triazole is obtained by heating with 2-iodophenylethylazide in the presence of copper acetate monohydrate catalyst in N -methyl-2-pyrrolidone .Molecular Structure Analysis

The molecular structure of similar compounds like “2-Bromo-5-methoxybenzyl bromide” has the molecular formula C8H8Br2O .Chemical Reactions Analysis

Catalytic protodeboronation of pinacol boronic esters is a known reaction involving similar compounds . This reaction is a formal anti-Markovnikov hydromethylation of alkenes .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like “2-Bromo-3-(bromomethyl)thiophene” have an average mass of 255.958 Da and a Monoisotopic mass of 253.840027 Da .Scientific Research Applications

Photodynamic Therapy and Photosensitizers

Compounds with structural similarities, such as zinc phthalocyanines substituted with specific groups, have been synthesized and characterized for their photophysical and photochemical properties. These compounds exhibit useful properties as photosensitizers in photodynamic therapy (PDT), particularly for cancer treatment. Their high singlet oxygen quantum yield and good fluorescence properties make them potential Type II photosensitizers, essential for PDT applications (Pişkin, Canpolat, & Öztürk, 2020).

Organic Synthesis and Chemical Reactions

Research on brominated benzolactone/lactam and reactions with 4-methoxythiobenzamide and thiourea under mildly basic conditions have been reported. These studies explore the mechanisms and products of such reactions, highlighting the synthetic versatility and potential for creating novel compounds with specific chemical properties (Kammel, Tarabová, Růžičková, & Hanusek, 2015).

Material Science and Polymer Composites

The incorporation of π-conjugated polymers into silica to prepare composite materials like poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene]/silica and poly(3-hexylthiophene)/silica composites has been explored. Such studies indicate the potential of similar chemical compounds in the development of advanced materials with unique optical properties (Kubo, Takimoto, Minami, Uno, Itoh, & Shoyama, 2005).

Synthesis and Characterization of Novel Compounds

The synthesis and characterization of N-allyl-4-piperidyl benzamide derivatives demonstrate the ongoing research into novel compounds with potential therapeutic applications. Such studies provide foundational knowledge for the design and development of new molecules with specific biological activities (Cheng De-ju, 2014).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

2-bromo-5-methoxy-N-[(2-thiophen-3-ylphenyl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16BrNO2S/c1-23-15-6-7-18(20)17(10-15)19(22)21-11-13-4-2-3-5-16(13)14-8-9-24-12-14/h2-10,12H,11H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIZHVFYOOWVDIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)NCC2=CC=CC=C2C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Fluorophenyl)methyl]-2-propylbenzimidazole](/img/structure/B2809662.png)

![Tert-butyl 7-(hydroxymethyl)-octahydrocyclopenta[b][1,4]oxazine-4-carboxylate](/img/structure/B2809665.png)

![5-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-3-oxo-2-(pyridin-2-yl)pentanenitrile](/img/structure/B2809668.png)

![Phenyl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2809672.png)

![Ethyl {[4-(2-thienyl)-6-(trifluoromethyl)-pyrimidin-2-yl]thio}acetate](/img/structure/B2809674.png)

![1-allyl-4-(1-(2-(2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2809678.png)

![2-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-4-methyl-6-pyrrolidin-1-ylpyrimidine](/img/structure/B2809680.png)

![2-{[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)pyridazin-3(2H)-one](/img/structure/B2809681.png)

![N-(3-ethylphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2809682.png)